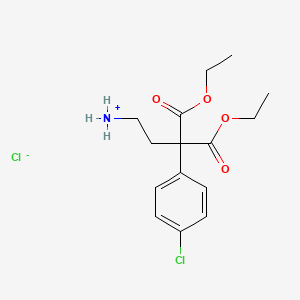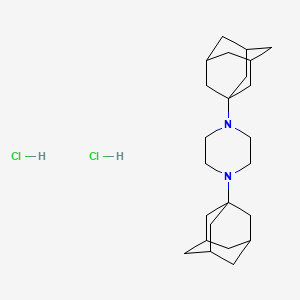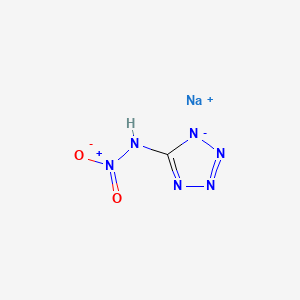![molecular formula C25H23N5 B13761701 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- CAS No. 74186-15-5](/img/structure/B13761701.png)
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The structure of this compound includes a naphthalene ring, which is a fused pair of benzene rings, and two phenylazo groups attached to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- typically involves a multi-step process:
Diazotization: Aniline is first diazotized using nitrous acid to form phenyl diazonium chloride.
Coupling Reaction: The phenyl diazonium chloride is then coupled with 2-naphthalenamine under alkaline conditions to form the intermediate azo compound.
Further Coupling: This intermediate is further reacted with another diazonium salt derived from 4-aminobenzene to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used.
Reducing Agents: Sodium dithionite (Na2S2O4) and zinc dust in acidic conditions.
Substitution Reactions: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, which can alter its electronic structure and reactivity. These interactions can affect various biochemical pathways, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenamine, N-phenyl-: Another azo compound with similar structural features but different substituents.
2-Naphthalenol, 1-(phenylazo)-: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl- is unique due to its specific combination of azo groups and naphthalene ring, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Eigenschaften
CAS-Nummer |
74186-15-5 |
|---|---|
Molekularformel |
C25H23N5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-[(4-phenyldiazenylphenyl)diazenyl]-N-propylnaphthalen-2-amine |
InChI |
InChI=1S/C25H23N5/c1-2-18-26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-17,26H,2,18H2,1H3 |
InChI-Schlüssel |
XFXKYJLMUDUXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)


![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)







